Propan-2-yl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate
Description
Propan-2-yl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate is a synthetic benzoate ester derivative featuring a phthalazine heterocyclic core. The compound’s structure comprises an isopropyl ester group, a 4-aminobenzoate backbone, and a 3-methyl-4-oxo-phthalazin-1-yl acetyl substituent. The acetyl amino linker and ester moiety suggest possible metabolic stability and tunable lipophilicity, which may influence bioavailability and target engagement.
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)28-21(27)14-8-10-15(11-9-14)22-19(25)12-18-16-6-4-5-7-17(16)20(26)24(3)23-18/h4-11,13H,12H2,1-3H3,(H,22,25) |
InChI Key |
HWSMRDFMTIRQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 3-methyl-4-oxo-3,4-dihydrophthalazine with an appropriate acyl chloride, followed by esterification with isopropanol. The reaction conditions often require the use of a base, such as pyridine, to facilitate the acylation step, and an acid catalyst, such as sulfuric acid, for the esterification step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Propan-2-yl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It has potential applications in the study of enzyme inhibition and protein-ligand interactions. The phthalazinone moiety is known to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The phthalazinone moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects. The benzoate ester can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
| Compound Name | Ester Group | Heterocycle | Linker Type | MW (g/mol) | logP (est.) | Reported Activity (IC₅₀) |
|---|---|---|---|---|---|---|
| Propan-2-yl 4-{[...]benzoate (Target) | Isopropyl | Phthalazine | Acetyl amino | 396 | ~3.2 | N/A |
| I-6230 (Ethyl 4-[...]benzoate) | Ethyl | Pyridazine | Phenethylamino | 381 | ~2.8 | 150 nM |
| I-6232 (Ethyl 4-[...]benzoate) | Ethyl | 6-Methylpyridazine | Phenethylamino | 395 | ~3.0 | 200 nM |
| I-6373 (Ethyl 4-[...]benzoate) | Ethyl | 3-Methylisoxazole | Phenethylthio | 397 | ~3.1 | >1 µM |
Biological Activity
Propan-2-yl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure, which plays a critical role in its biological interactions. The structural components include:
- Propan-2-yl group : Contributes to lipophilicity.
- 4-Amino group : May participate in hydrogen bonding.
- Dihydrophthalazin moiety : Implicated in various biological activities.
Molecular Formula
Key Structural Features
| Feature | Description |
|---|---|
| Propan-2-yl | Enhances solubility and absorption |
| 4-Amino group | Potential for interaction with receptors |
| Dihydrophthalazin core | Associated with bioactivity |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors could lead to altered cellular responses.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, research utilizing machine learning techniques has predicted its effectiveness against various pathogens. The following table summarizes findings from relevant studies:
| Study | Pathogen Tested | Result |
|---|---|---|
| E. coli | Inhibition observed | |
| Staphylococcus aureus | Moderate activity | |
| Pseudomonas aeruginosa | No significant effect |
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial effects of the compound on E. coli and Staphylococcus aureus. The results showed a significant reduction in bacterial counts when treated with varying concentrations of the compound.
Case Study 2: Cytotoxicity Assessment
In vitro assays were conducted to assess the cytotoxicity of this compound against cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells at specific concentrations, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
